N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Biphenyl Derivative Synthesis: The biphenyl core can be synthesized via Suzuki coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide likely involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Celecoxib: A sulfonamide-based drug used as an anti-inflammatory agent.
Sulfamethoxazole: Another sulfonamide antibiotic.
Uniqueness
N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide stands out due to its complex structure, which may confer unique biological activities and chemical properties not found in simpler sulfonamides.
Properties
Molecular Formula |
C25H32N2O7S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,2-oxazol-3-yl)-2-[2-(ethoxymethyl)-4-(hydroxymethyl)phenyl]-N-(2-methoxyethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H32N2O7S/c1-5-32-16-21-14-20(15-28)10-11-22(21)23-8-6-7-9-24(23)35(29,30)27(17-33-13-12-31-4)25-18(2)19(3)34-26-25/h6-11,14,28H,5,12-13,15-17H2,1-4H3 |
InChI Key |
MFBKJTJSJFJLDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CO)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=NOC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.